molecular formula C19H25NO5S B613078 H-D-Val-OBzl.TosOH CAS No. 17662-84-9

H-D-Val-OBzl.TosOH

Cat. No.: B613078
CAS No.: 17662-84-9
M. Wt: 379.48
InChI Key: QWUQVUDPBXFOKF-RFVHGSKJSA-N
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Description

H-D-Val-OBzl.TosOH, also known as ®-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is an amino acid derivative. It is commonly used in life science research due to its versatile applications. The compound has a molecular formula of C19H25NO5S and a molecular weight of 379.48 g/mol .

Scientific Research Applications

H-D-Val-OBzl.TosOH has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

H-D-Val-OBzl.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s benzyl ester group makes it a useful intermediate in the synthesis of complex peptides, as it can be selectively removed under mild conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and enzymes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyl ester group allows it to interact with specific enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at room temperature in a sealed, dry environment. It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s benzyl ester group is hydrolyzed by esterases, leading to the formation of D-Valine and benzyl alcohol. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can influence various cellular functions. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-D-Val-OBzl.TosOH involves the esterification reaction between D-valine and benzyl alcohol. This reaction typically requires a suitable temperature and the presence of an esterifying agent or catalyst to facilitate the process . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified and crystallized to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

H-D-Val-OBzl.TosOH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-D-Val-OBzl.TosOH include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQVUDPBXFOKF-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659781
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17662-84-9
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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